molecular formula C13H8BrClN2 B8748176 2-(5-Bromo-2-chlorophenyl)-1H-benzo[d]imidazole

2-(5-Bromo-2-chlorophenyl)-1H-benzo[d]imidazole

Cat. No. B8748176
M. Wt: 307.57 g/mol
InChI Key: KKUFAHLKWKYFTH-UHFFFAOYSA-N
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Patent
US08835648B2

Procedure details

Method 2—Step a Into a one necked round bottomed flask equipped with a magnetic stirrer, 5-bromo-2-chlorobenzoic acid (70.0 g, 297.3 mmol), o-phenylenediamine (64.3 g, 594.6 mmol) and methansulfonic acid (140 mL) were placed and heated to 170° C. in order to melt the solids. The system was stirred 5 h at this temperature, then left to come rt. The blue solid was treated with NaOH 35% (200 mL) obtaining a violet suspension (pH 5) that was filtered and washed with NaOH 0.5 M (2 L) and H2O (2 L). The product was dried under vacuum (60° C.), to give 61.6 g of a pure violet solid. (67%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7](O)=O.[C:12]1([NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18].CS(O)(=O)=O>[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([C:7]2[NH:19][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[N:18]=2)[CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Step Two
Name
Quantity
64.3 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The system was stirred 5 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Method 2—Step a Into a one necked round bottomed flask equipped with a magnetic stirrer
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to come rt

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1=NC2=C(N1)C=CC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: PH

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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